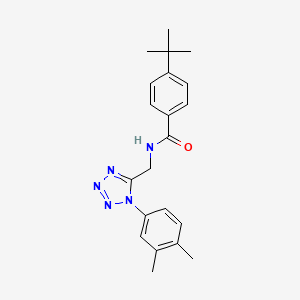

4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-14-6-11-18(12-15(14)2)26-19(23-24-25-26)13-22-20(27)16-7-9-17(10-8-16)21(3,4)5/h6-12H,13H2,1-5H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDAIXQOPASAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

Attachment of the Benzamide Group: The tetrazole intermediate is then reacted with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

- Chemical Formula : C21H26N6O

- Molecular Weight : 378.5 g/mol

- CAS Number : 941964-57-4

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis suggests that the incorporation of the tetrazole moiety is crucial for enhancing cytotoxicity against cancer cells .

Antimicrobial Properties

Research has demonstrated that certain tetrazole derivatives possess antimicrobial activities. The compound's ability to inhibit bacterial growth has been evaluated against several strains, including Staphylococcus aureus and Escherichia coli. The results indicate that modifications to the tetrazole structure can lead to enhanced antibacterial efficacy .

Neuroprotective Effects

There is emerging evidence that compounds similar to 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide may exhibit neuroprotective effects. Studies have shown that certain tetrazole derivatives can modulate neurotransmitter systems and provide protection against neurodegenerative conditions .

Case Study 1: Anticancer Activity Assessment

In a study published by Evren et al., several tetrazole derivatives were synthesized and tested for their anticancer potential. Among these, the compound with a similar structure to our target compound exhibited an IC50 value of 23.30 ± 0.35 µM against human lung adenocarcinoma cells, indicating strong selectivity and potential for therapeutic use .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of various substituted phenyl-tetrazole derivatives. The study found that certain compounds demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.09 µg/mL against Mycobacterium tuberculosis . This highlights the potential of tetrazole-containing compounds in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could act as an inhibitor of certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Impact on Properties

The 2,4,4-trimethylpentan-2-yl group in the acetamide derivative increases hydrophobicity, favoring blood-brain barrier penetration.

Functional Group Variations :

- Benzamide vs. Acetamide : The benzamide group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., kinases), whereas acetamide derivatives (e.g., ) offer conformational flexibility.

- Aniline vs. Benzamide : V-31’s aniline core facilitates π-π stacking but lacks the hydrogen-bonding capacity of the benzamide carbonyl.

Synthetic Efficiency :

- The target compound’s synthesis likely employs isocyanide-based multicomponent reactions (MCRs), similar to V-31 (72% yield) . However, the absence of reported yields for the target compound limits direct comparison.

Biological Activity

4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound with potential biological activity. Its structure includes a tert-butyl group, a benzamide moiety, and a tetrazole ring, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 363.5 g/mol

- CAS Number : 921095-41-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring is known for its ability to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This mechanism is crucial for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that the presence of the tetrazole moiety enhances cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 | |

| This compound | MCF-7 (breast cancer) | TBD | TBD |

The compound's effectiveness in inhibiting cancer cell proliferation may be linked to its ability to induce apoptosis and disrupt cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. The presence of the benzamide and tetrazole groups is believed to contribute to its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | TBD |

| S. aureus | TBD | TBD |

Research indicates that compounds with similar structures exhibit significant antibacterial effects, suggesting a promising avenue for further exploration.

Case Studies

Several studies have explored the biological activity of related compounds with similar structural features:

- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and tested for anticancer activity, revealing that modifications in the phenyl ring significantly influenced their potency against cancer cell lines .

- Antimicrobial Evaluation : Research demonstrated that benzamide derivatives showed promising results against resistant strains of bacteria, indicating potential for developing new antibiotics .

- In Vivo Studies : Animal models treated with related tetrazole compounds exhibited reduced tumor growth rates compared to controls, supporting the need for further clinical trials .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-(tert-butyl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide?

Methodological Answer: Key considerations include:

- Reagent Selection : Use sodium azide for tetrazole ring formation, as demonstrated in analogous syntheses of triazole-thione derivatives .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps, while methanol/water mixtures improve crystallization .

- Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate click chemistry steps for tetrazole-aryl linkages .

- Purification : Gradient HPLC with C18 columns (as in regulated pharmaceutical analysis) ensures high purity, validated by FTIR and NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., tert-butyl at δ ~1.3 ppm, benzamide carbonyl at δ ~167 ppm) .

- HPLC-PDA : Reverse-phase chromatography (e.g., Purospher® STAR columns) monitors purity (>98%) and detects byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can be deposited in repositories like CCDC (e.g., CCDC-1441403 in similar studies) .

Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against bacterial PPTase enzymes (acps-pptase), using fluorogenic substrates to quantify IC values .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antitumor activity, as done for structurally related thiazol-2-amines .

- Microbial Growth Inhibition : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., PPTase) using AutoDock Vina; prioritize derivatives with strong hydrogen bonding to catalytic residues .

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity data to derive predictive models .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability via LC-MS/MS to identify metabolic instability .

- Prodrug Design : Mask polar groups (e.g., tetrazole) with ester linkages to enhance membrane permeability, as seen in benzamide analogs .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ) and quantify accumulation in target organs using autoradiography .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

- Scaffold Diversification : Synthesize analogs with variations in the benzamide (e.g., nitro, methoxy) and tetrazole-aryl (e.g., halogenated phenyl) groups .

- Biophysical Validation : Surface plasmon resonance (SPR) quantifies binding affinities (K) to confirm SAR trends .

- Crystallographic Analysis : Co-crystallize active derivatives with target proteins to visualize binding modes (e.g., CCDC deposition) .

Q. What methodologies validate the compound’s mechanism of action in complex biochemical pathways?

Methodological Answer:

- Metabolomics : LC-MS-based profiling identifies pathway perturbations (e.g., fatty acid biosynthesis inhibition via PPTase targeting) .

- RNA Sequencing : Transcriptomic analysis reveals downstream gene expression changes (e.g., apoptosis markers in cancer cells) .

- Knockout Strains : Use CRISPR-Cas9 to delete target genes in model organisms (e.g., E. coli Δacps-pptase) to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.